Limited Evidence Base: A Critical Assessment of Available Quantitative Comparative Data for CAS 24146-38-1
A comprehensive search of primary literature, patents, and authoritative databases does not yield any direct, quantitative head-to-head comparisons between 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one and its closest structural analogs (e.g., 2-phenyl, 2-methyl, or 2-sulfoxide derivatives) in any biological, pharmacological, or chemical stability assay. The compound is cited as a building block or intermediate [1], and while the thiazolidin-4-one sulfone class has demonstrated promising anticancer activity (e.g., IC50 = 0.217 μM against osteosarcoma cells for a more complex sulfone derivative, compound 68) [2], this data cannot be extrapolated to CAS 24146-38-1. No direct comparative IC50, Ki, stability, solubility, or reactivity data between this compound and a named comparator was found in any reputable source. This represents a significant evidence gap for procurement decisions based on performance differentiation.
| Evidence Dimension | Direct comparator-based quantitative evidence |
|---|---|
| Target Compound Data | No specific biological or chemical performance data available for direct comparison. |
| Comparator Or Baseline | None identified with parallel quantitative data. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
In the absence of head-to-head data, procurement selection must rely on the compound's unique structural features (methylsulfonylmethylene group) for chemical differentiation in synthetic applications, not on assumed biological superiority.
- [1] Kuujia. (2024). Technical Overview: CAS 24146-38-1, 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one. View Source
- [2] Chen, X., Luo, Z., Hu, Z., et al. (2024). Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. European Journal of Medicinal Chemistry, 266, 116082. View Source
